![molecular formula C8H16OSi B14427594 Trimethyl[(penta-1,3-dien-2-yl)oxy]silane CAS No. 81658-42-6](/img/structure/B14427594.png)
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is an organosilicon compound with the molecular formula C9H18OSi. It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane can be synthesized through the reaction of penta-1,3-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is stored under inert gas and at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Mécanisme D'action
The mechanism of action of Trimethyl[(penta-1,3-dien-2-yl)oxy]silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Trimethylsilyl cyclopentadiene: Used in the synthesis of metal cyclopentadienyl complexes.
Trimethyl(penta-1,3-diynyl)silane: Used in various organic synthesis reactions.
Uniqueness
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is unique due to its ability to form stable carbon-silicon bonds and its use as a protective group in organic synthesis. Its specific structure allows for selective reactions, making it a valuable reagent in the synthesis of complex molecules .
Propriétés
Numéro CAS |
81658-42-6 |
|---|---|
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
trimethyl(penta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C8H16OSi/c1-6-7-8(2)9-10(3,4)5/h6-7H,2H2,1,3-5H3 |
Clé InChI |
PMTXWMFGFKYIJE-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


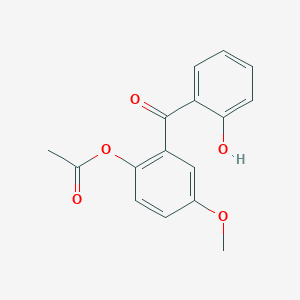
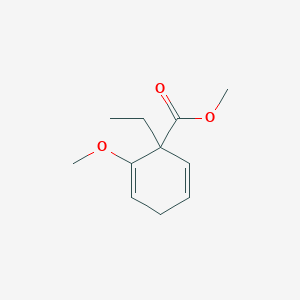

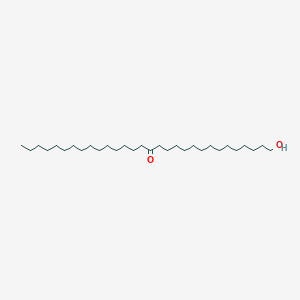

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
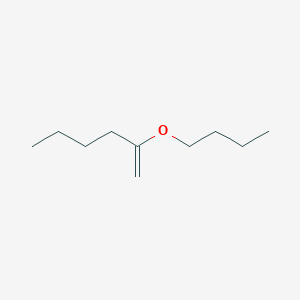
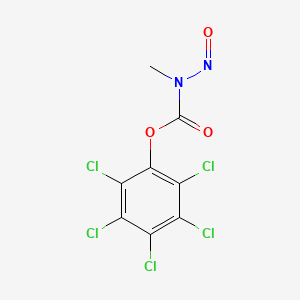
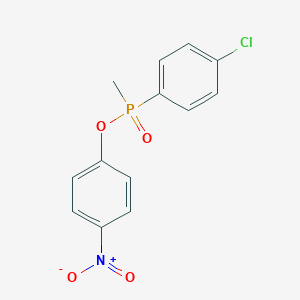
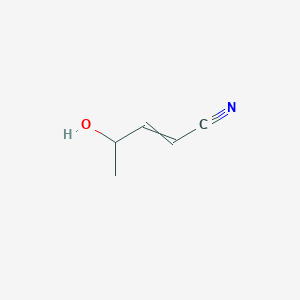


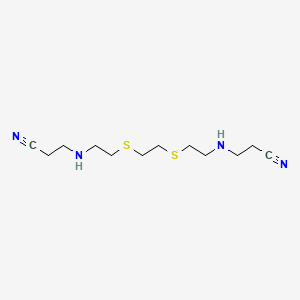
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
